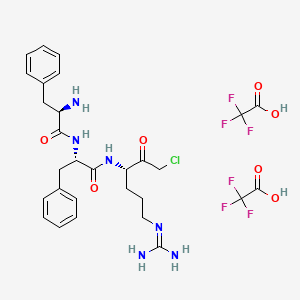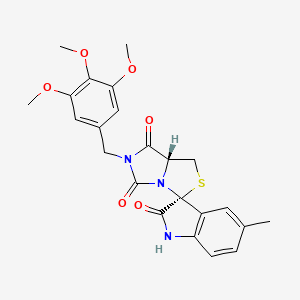
p53 Modulator 10d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel modulator of p53 activity, arresting at G2/M phase inducing delay of cell cycle progression; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Role in Tumor Development and Suppression
p53 is extensively studied in cancer biology due to its role in tumor suppression and development. For instance, the presence of p53 mutations is predictive of the development of various cancers in humans and animals. p53's status in mesenchymal stem cells (MSCs), particularly in the tumor microenvironment, is crucial. It has been observed that p53-deficient MSCs promote tumor growth, a process that is significantly influenced by the immune system. Specifically, p53-deficient MSCs express higher levels of inducible nitric oxide synthase (iNOS) and have greater immunosuppressive capacity, especially in the presence of inflammatory cytokines. Blocking iNOS could mitigate the tumor-promoting effects of p53-deficient MSCs (Huang et al., 2014).
Furthermore, the polymorphisms in the p53 gene, particularly the Arg-Pro polymorphism at codon 72, have been associated with susceptibility to lung cancer, indicating a genetic predisposition based on p53 variations (Kawajiri et al., 1993).
p53 in Clinical Oncology
The progression of molecular biology related to p53 has raised prospects for cancer management. Alterations in the p53 gene are common in human cancers and are a critical step in the pathogenesis and progression of tumors. Analyzing p53 functions and mutations may aid in screening patients at risk, assist diagnosis, assess prognosis, design treatment protocols, and test the response to therapeutic agents (Chang, Syrjänen & Syrjänen, 1995).
p53 in Various Cancer Types and Treatment Responses
The expression of p53 and its interaction with other proteins like thymidilate synthase (TS) in tumors like colorectal cancer can predict clinical response to chemotherapy and overall prognosis. For example, tumors with simultaneous expression of p53 and TS show different response rates to treatment compared to those with only one or neither expressed (Paradiso et al., 2000).
Regulation of Oxidative Stress in Skeletal Muscle
p53 plays a significant role in mediating the oxidative stress burden in skeletal muscle. Its function is influenced by the type, intensity, and duration of imposed oxidative stress. p53 can either activate pathways for cell repair and survival or, under higher stress levels, facilitate cellular stress by inducing apoptosis to prevent aberrant cell proliferation (Beyfuss & Hood, 2018).
Propriétés
Numéro CAS |
1254366-81-8 |
|---|---|
Formule moléculaire |
C23H23N3O6S |
Poids moléculaire |
469.512 |
Nom IUPAC |
(3R,7aR)-5'-methyl-6-[(3,4,5-trimethoxyphenyl)methyl]spiro[1,7a-dihydroimidazo[1,5-c][1,3]thiazole-3,3'-1H-indole]-2',5,7-trione |
InChI |
InChI=1S/C23H23N3O6S/c1-12-5-6-15-14(7-12)23(21(28)24-15)26-16(11-33-23)20(27)25(22(26)29)10-13-8-17(30-2)19(32-4)18(9-13)31-3/h5-9,16H,10-11H2,1-4H3,(H,24,28)/t16-,23+/m0/s1 |
Clé InChI |
RIVDYTIKEOGTGR-QMHKHESXSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C23N4C(CS3)C(=O)N(C4=O)CC5=CC(=C(C(=C5)OC)OC)OC |
Synonymes |
(3R,7aR)-5/'-Methyl-6-(3,4,5-trimethoxybenzyl)-1H-spiro[imidazo[1,5-c]thiazole-3,3/'-indoline]-2/',5,7(6H,7aH)-trione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


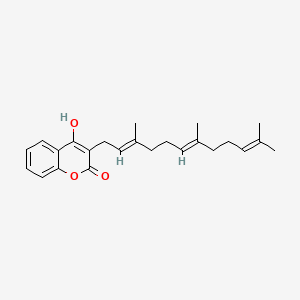
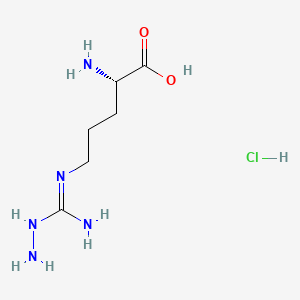
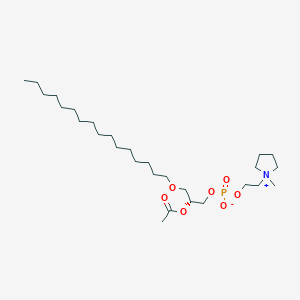
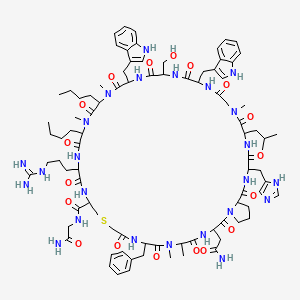
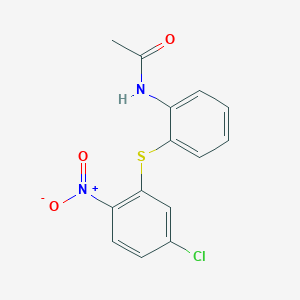
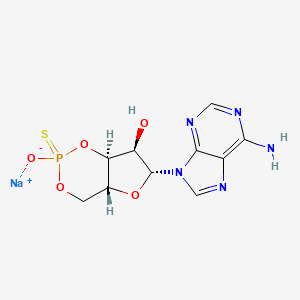
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
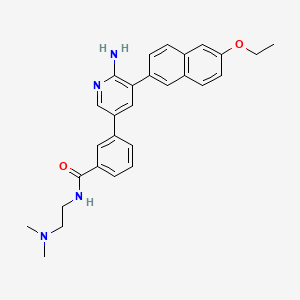
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
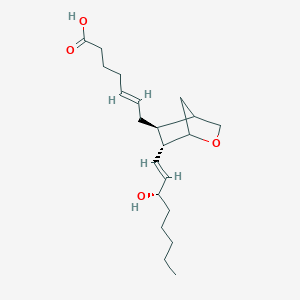

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
